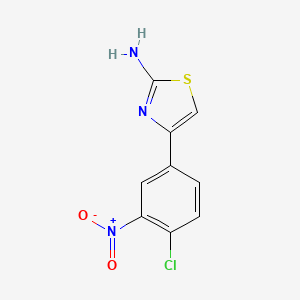

4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2S/c10-6-2-1-5(3-8(6)13(14)15)7-4-16-9(11)12-7/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUHVFRPRSFXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chloro-3-nitroaniline with a thiazole derivative. One common method includes the cyclization of 4-chloro-3-nitroaniline with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or methanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazole derivatives.

Reduction: Formation of 4-(4-chloro-3-aminophenyl)-1,3-thiazol-2-amine.

Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound has been investigated for its potential as an antimicrobial and anticancer agent . Its structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of thiazole compounds exhibit promising activity against various pathogens and cancer cell lines.

- Mechanism of Action : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. This mechanism is particularly relevant in the context of inhibiting bacterial growth and inducing apoptosis in cancer cells .

Case Study: Anticancer Evaluation

A study evaluated the anticancer potential of thiazole derivatives, including 4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine. The results showed significant cytotoxicity against several human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .

Enzyme Inhibition and Protein Interactions

The compound is employed in biological studies focusing on enzyme inhibition and protein interactions. Its thiazole ring is known for binding with various enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of certain enzymes involved in bacterial resistance mechanisms. This property enhances its potential as a lead compound for developing new antibiotics .

Industrial Applications

Development of Dyes and Pigments

In industrial chemistry, the compound serves as an intermediate in the production of dyes and pigments. Its vibrant color properties are exploited in various applications ranging from textiles to plastics.

Synthesis Pathway Example

The synthesis pathway involves coupling reactions with diazonium salts to produce azo dyes, which are characterized by their stability and vivid colors .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiazole ring can also bind to specific proteins, inhibiting their function and disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycle Variations

A. Thiazole vs. Thiadiazole Derivatives

- 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine (): This compound replaces the thiazole ring with a 1,3,4-thiadiazole core. However, its antiproliferative or antimicrobial activity remains unreported in the evidence, unlike thiazole-based analogs .

- 4-(4-Nitrophenyl)-1,3-thiazol-2-amine ():

Lacking the chloro substituent, this analog has reduced steric hindrance and electron-withdrawing effects. Its molecular weight (256.66 g/mol) is lower than the target compound (estimated ~271.68 g/mol), which may influence pharmacokinetic properties .

B. Substituent Modifications on the Phenyl Ring

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ():

Replacing the nitro group with fluorine at the para position and adding a methyl group at the ortho position on the phenyl ring shifts activity toward antibacterial applications. This highlights how electronic and steric effects dictate biological target specificity .

- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine ():

Propargyl groups at the amine position enhance anti-inflammatory activity, as demonstrated by its inhibition of cyclooxygenase-2 (COX-2). This suggests that alkylation of the amine in the target compound could modulate its pharmacological profile .

A. Antiproliferative Activity

- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine ():

This analog inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M phase arrest in cancer cells. The methoxy groups likely enhance binding affinity through hydrophobic interactions, a feature absent in the target compound’s nitro- and chloro-substituted phenyl ring .

B. Anti-inflammatory and Antimicrobial Effects

- 4-(4-Chlorophenyl)-N,N-bis(triazolylmethyl)thiazol-2-amine ():

Triazolylmethyl groups confer potent anti-inflammatory activity via COX-2 inhibition (IC₅₀ < 1 µM). The target compound’s unmodified amine group may limit similar efficacy unless functionalized . - BT16: 6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (): A benzothiazole-thiazole hybrid with notable antimicrobial activity (MIC = 2 µg/mL against S. aureus).

Biological Activity

4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the compound's synthesis, biological properties, mechanism of action, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of thiazole derivatives with chlorinated nitrophenyl compounds. The presence of both a chloro and a nitro group on the phenyl ring enhances its reactivity and biological activity. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with enzymes involved in bacterial cell wall synthesis, leading to inhibition of bacterial growth. In vitro studies have demonstrated its effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells. The mechanism involves disruption of tubulin polymerization, which is crucial for mitosis:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Inhibition of tubulin polymerization |

| NCI-H460 | 6.5 | Induction of G2/M phase cell cycle arrest |

The interaction with tubulin suggests that this compound may act similarly to known anticancer drugs like colchicine .

The biological activity of this compound is attributed to its ability to form reactive intermediates upon bioreduction of the nitro group. These intermediates can interact with cellular components, leading to cytotoxic effects in microbial and cancer cells. Additionally, it may inhibit key enzymes involved in inflammatory pathways, contributing to its potential as an anti-inflammatory agent .

Case Studies

- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of thiazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus, with a notable reduction in biofilm formation observed at sub-MIC concentrations .

- Anticancer Research : In a comparative study of various thiazole derivatives, this compound was identified as one of the most effective inhibitors of cancer cell proliferation, particularly through its action on tubulin dynamics .

Q & A

Q. What are the optimized synthetic routes for 4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

-

Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones. For example, analogous compounds like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine are synthesized via refluxing thiourea with 2-bromoacetophenone derivatives in ethanol (60–70°C, 6–8 hours) . Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of thiourea to halo ketone) and pH control (neutral to slightly acidic). Impurities from nitro-group reduction during synthesis can be mitigated using inert atmospheres (N₂/Ar) .

-

Key Data :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Ethanol/water (3:1) | 65–75% | |

| Temperature | 60–70°C | — | |

| Reaction Time | 6–8 hours | — |

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

- Methodological Answer :

- IR : Identify key functional groups: C=N stretching (~1620 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and NO₂ asymmetric stretching (~1530 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.5–8.2 ppm). Thiazole protons (C5-H) resonate at δ 7.5–8.2 ppm, while NH₂ groups show broad signals at δ 4.1–4.3 ppm (solvent-dependent) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 325–330 for similar derivatives) confirm molecular weight, with fragmentation patterns indicating loss of NO₂ (46 amu) or Cl (35 amu) .

Q. What stability challenges arise during storage, and how can they be addressed?

- Methodological Answer : The nitro group (-NO₂) is prone to photodegradation and hydrolysis under humid conditions. Stability studies recommend:

- Storage in amber vials at –20°C under desiccant (silica gel).

- Avoidance of protic solvents (e.g., methanol) for long-term storage.

- Regular HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect degradation products like 4-(4-chlorophenyl)-1,3-thiazol-2-amine (NO₂ → NH₂ reduction) .

Advanced Research Questions

Q. How does the electronic nature of the 3-nitro-4-chlorophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and chloro groups deactivate the phenyl ring, directing electrophilic substitution to the meta position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids (1.2 eq.) in DMF/H₂O (3:1) at 90°C. Monitor regioselectivity via LC-MS to distinguish between mono- and di-substituted products . Computational studies (DFT) predict activation barriers for bond formation, aiding catalyst selection .

Q. What biological targets are hypothesized for this compound, and how can structure-activity relationships (SAR) be validated?

- Methodological Answer : Analogous thiazol-2-amine derivatives exhibit activity against kinase targets (e.g., EGFR) and microbial enzymes. SAR validation involves:

- In vitro assays : Test inhibitory effects on kinase activity (IC₅₀) or bacterial growth (MIC).

- Docking simulations : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17) or DNA gyrase (PDB: 1KZN). Key residues (e.g., Lys721 in EGFR) may hydrogen-bond with the thiazole NH₂ group .

- Data Interpretation : Correlate substituent electronegativity (Hammett σ constants) with bioactivity trends .

Q. How can computational methods (e.g., DFT, MD) guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the LUMO of this compound is localized on the nitro group, suggesting reducibility .

- Molecular Dynamics (MD) : Simulate binding stability in solvent (e.g., water, DMSO) to assess conformational flexibility. Trajectory analysis (RMSD < 2 Å) ensures target-binding poses remain stable .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. To address:

- Reproducibility Checks : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Impurity Profiling : Use LC-HRMS to quantify side-products (e.g., dechlorinated byproducts) that may contribute to false activity .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.